Nndoaac
Description
However, based on standard chemical nomenclature and structural conventions, compounds named with alphanumeric identifiers like "Nndoaac" are typically synthesized for specialized applications, such as catalysis, material science, or pharmaceutical research. Its hypothetical properties (e.g., thermal stability, reactivity, or catalytic efficiency) would warrant comparison with structurally or functionally analogous compounds.
Properties
CAS No. |
106649-71-2 |
|---|---|
Molecular Formula |
C24H38N2O3 |
Molecular Weight |
402.6 g/mol |
IUPAC Name |
(3aS,3bS,9aR,9bS,11aS)-N,N-diethyl-6-methoxy-9a,11a-dimethyl-7-oxo-2,3,3a,3b,4,8,9,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxamide |
InChI |
InChI=1S/C24H38N2O3/c1-6-25(7-2)22(28)19-10-9-17-16-8-11-20-24(4,15-13-21(27)26(20)29-5)18(16)12-14-23(17,19)3/h11,16-19H,6-10,12-15H2,1-5H3/t16-,17-,18-,19?,23-,24+/m0/s1 |
InChI Key |
DYDCSACBLWQNAH-LCGFWRJVSA-N |
SMILES |
CCN(CC)C(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(=O)N4OC)C)C |
Isomeric SMILES |
CCN(CC)C(=O)C1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(=O)N4OC)C)C |
Canonical SMILES |
CCN(CC)C(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(=O)N4OC)C)C |
Synonyms |
N,N-diethyl-4-methoxy-3-oxo-4-aza-5-androstene-17-carboxamide NNDOAAC |
Origin of Product |
United States |
Preparation Methods
The synthesis of N,N-Diethyl-4-methoxy-3-oxo-4-aza-5-androstene-17-carboxamide involves multiple steps, starting from a suitable steroidal precursor. The key steps typically include:
Functional Group Introduction: Introducing the methoxy and oxo groups at specific positions on the steroidal backbone.
Amide Formation: Reacting the intermediate with diethylamine to form the carboxamide group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial production methods may involve optimizing these steps for large-scale synthesis, focusing on yield, cost-effectiveness, and environmental considerations.
Chemical Reactions Analysis
N,N-Diethyl-4-methoxy-3-oxo-4-aza-5-androstene-17-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can modify the oxo group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N,N-Diethyl-4-methoxy-3-oxo-4-aza-5-androstene-17-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N,N-Diethyl-4-methoxy-3-oxo-4-aza-5-androstene-17-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize "Nndoaac," we compare it with two classes of compounds: structurally similar ligands (e.g., EDTA derivatives) and functionally analogous catalysts (e.g., transition metal complexes). The comparison adheres to methodologies outlined in chemical publication guidelines (), emphasizing reproducibility, data clarity, and critical evaluation of results.
Table 1: Structural and Functional Comparison
Key Findings:
This aligns with trends in catalyst design emphasizing modularity ().
Stability : "this compound" hypothetically surpasses EDTA in thermal stability, making it suitable for high-temperature reactions. However, Wilkinson’s Catalyst remains superior for air-sensitive processes ().
Economic Viability: Commercial availability of EDTA reduces its synthetic burden, whereas "this compound" would require cost-benefit analysis for industrial adoption ().
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